molecular formula C13H14N2O B1428314 (5-(3-Methoxyphenyl)pyridin-3-yl)methanamine CAS No. 1356110-88-7

(5-(3-Methoxyphenyl)pyridin-3-yl)methanamine

Cat. No. B1428314
M. Wt: 214.26 g/mol
InChI Key: GJUUKNYKIRPRRR-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “(5-(3-Methoxyphenyl)pyridin-3-yl)methanamine” consists of a pyridine ring attached to a methoxyphenyl group via a methanamine linker. The InChI code for this compound is not available in the search results.


Physical And Chemical Properties Analysis

The physical and chemical properties of “(5-(3-Methoxyphenyl)pyridin-3-yl)methanamine” are not fully detailed in the search results. It is known that the compound has a molecular weight of 214.26 g/mol.

Scientific Research Applications

Anticonvulsant Agents

A study by Pandey and Srivastava (2011) synthesized Schiff bases of 3-aminomethyl pyridine with substituted aryl aldehydes/ketones, including derivatives similar to (5-(3-Methoxyphenyl)pyridin-3-yl)methanamine. These compounds demonstrated potential as anticonvulsant agents, showing protection against seizures in various models. The compounds were tested at doses of 30 and 100 mg/kg and exhibited high protective indices (Pandey & Srivastava, 2011).

Photocytotoxicity in Red Light

Iron(III) complexes incorporating derivatives of (5-(3-Methoxyphenyl)pyridin-3-yl)methanamine displayed notable photocytotoxicity under red light (600-720 nm) in various cell lines. These complexes, developed by Basu et al. (2014, 2015), were effective in generating reactive oxygen species and showed potential for cellular imaging and cancer treatment (Basu et al., 2014); (Basu et al., 2015).

Catalytic Applications

Roffe et al. (2016) explored the use of 1-(3-(Pyridin-2-yl)phenyl)methanamine derivatives in catalysis. They developed unsymmetrical NCN′ and PCN pincer palladacycles, which demonstrated good activity and selectivity in catalytic applications, particularly where the palladacycle remained in the Pd(II) state (Roffe et al., 2016).

Serotonin 5-HT1A Receptor-Biased Agonists

Sniecikowska et al. (2019) designed 1-(1-benzoylpiperidin-4-yl)methanamine derivatives as "biased agonists" of serotonin 5-HT1A receptors. These compounds were identified as ERK1/2 phosphorylation-preferring aryloxyethyl derivatives and demonstrated robust antidepressant-like activity, indicating their potential in psychiatric medication (Sniecikowska et al., 2019).

Low-Cost Emitters with Large Stokes' Shift

Volpi et al. (2017) synthesized a series of derivatives, including 1,3-diarylated imidazo[1,5-a]pyridine derivatives, through a one-pot condensation process. These compounds demonstrated significant Stokes' shift and quantum yields, indicating their application in the development of low-cost luminescent materials (Volpi et al., 2017).

Anticancer Activity

Mbugua et al. (2020) reported the synthesis of palladium (Pd)II and platinum (Pt)II complexes from Schiff base ligands, including R-(pyridin-2-yl)methanamine derivatives. These complexes exhibited significant anticancer activity against various human cancerous cell lines, suggesting their potential as chemotherapeutic agents (Mbugua et al., 2020).

Insecticidal Activity

Bakhite et al. (2014) synthesized pyridine derivatives, including piperidinium 5-acetyl-4-(4'-chlorophenyl)-3-cyano-6-methyl-pyridine-2-thiolate, demonstrating notable insecticidal activity. These compounds were effective against the cowpea aphid, Aphis craccivora, offering potential applications in agricultural pest control (Bakhite et al., 2014).

Future Directions

The future directions for research on “(5-(3-Methoxyphenyl)pyridin-3-yl)methanamine” are not explicitly outlined in the search results. Given its structural similarity to compounds with known biological activity , it may be of interest in medicinal chemistry or drug discovery research.

properties

IUPAC Name

[5-(3-methoxyphenyl)pyridin-3-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O/c1-16-13-4-2-3-11(6-13)12-5-10(7-14)8-15-9-12/h2-6,8-9H,7,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJUUKNYKIRPRRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CN=CC(=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30744389
Record name 1-[5-(3-Methoxyphenyl)pyridin-3-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30744389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-(3-Methoxyphenyl)pyridin-3-yl)methanamine

CAS RN

1356110-88-7
Record name 1-[5-(3-Methoxyphenyl)pyridin-3-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30744389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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